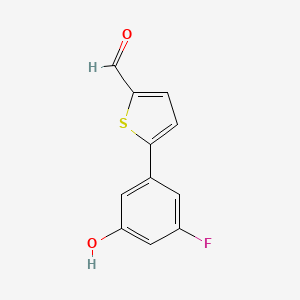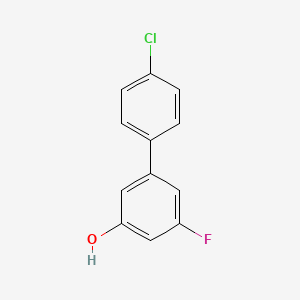
4-(3-Chlorophenyl)-3-fluorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chlorophenyl)-3-fluorophenol (95%) is a chemical compound of phenolic compounds with a molecular formula of C9H7ClF. It is a colorless solid and has a melting point of 90-92°C. It is soluble in water, ethanol, and chloroform and is insoluble in benzene. The compound is used in various scientific research applications, including the study of its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
4-(3-Chlorophenyl)-3-fluorophenol (95%) has been used in various scientific research applications. It has been used in the study of its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. The compound has also been used in the study of its mechanism of action, which involves the inhibition of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are hormones that are involved in inflammation and pain. Additionally, the compound has been used in the study of its effects on the central nervous system, as well as its potential as an anticonvulsant.
Mécanisme D'action
The mechanism of action of 4-(3-Chlorophenyl)-3-fluorophenol (95%) involves the inhibition of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are hormones that are involved in inflammation and pain. The compound binds to the active site of the enzyme and prevents it from catalyzing the production of prostaglandins. This inhibition of the enzyme results in a decrease in inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chlorophenyl)-3-fluorophenol (95%) are largely due to its ability to inhibit the enzyme cyclooxygenase-2 (COX-2). This inhibition results in a decrease in the production of prostaglandins, which are hormones that are involved in inflammation and pain. Additionally, the compound has been shown to have anticonvulsant activity, which may be due to its ability to interact with certain receptors in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 4-(3-Chlorophenyl)-3-fluorophenol (95%) for laboratory experiments include its low toxicity and its ability to inhibit the enzyme cyclooxygenase-2 (COX-2). This inhibition results in a decrease in the production of prostaglandins, which are hormones that are involved in inflammation and pain. Additionally, the compound has been shown to have anticonvulsant activity, which may be useful for certain types of experiments. The main limitation of the compound is its poor solubility in water, which may limit its use in certain types of experiments.
Orientations Futures
The future directions of 4-(3-Chlorophenyl)-3-fluorophenol (95%) include further research into its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research into the compound’s potential as an anticonvulsant, as well as its potential for use in the treatment of various diseases, is warranted. Other potential future directions include the development of new synthesis methods for the compound, as well as the development of new applications for the compound.
Méthodes De Synthèse
The synthesis of 4-(3-Chlorophenyl)-3-fluorophenol (95%) can be achieved through a variety of methods. The most common method is the Friedel-Crafts reaction, which involves the reaction of 3-chlorophenol with a fluorinating agent, such as bromotrifluoromethane, to form the desired compound. Another method is the reaction of 3-chlorophenol with a fluorinating agent, such as aqueous hydrofluoric acid, followed by a period of heating. This method is known as the Sandmeyer reaction. Both of these methods are relatively simple and can be completed with a minimal amount of time and effort.
Propriétés
IUPAC Name |
4-(3-chlorophenyl)-3-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO/c13-9-3-1-2-8(6-9)11-5-4-10(15)7-12(11)14/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJKGKGGGSFYGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684211 |
Source


|
| Record name | 3'-Chloro-2-fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634192-30-6 |
Source


|
| Record name | 3'-Chloro-2-fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














